Azocane-1-sulfonyl chloride

Catalog No.
S2867262
CAS No.
1042803-94-0
M.F
C7H14ClNO2S
M. Wt
211.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azocane-1-sulfonyl chloride

CAS Number

1042803-94-0

Product Name

Azocane-1-sulfonyl chloride

IUPAC Name

azocane-1-sulfonyl chloride

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

InChI

InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2

InChI Key

CVOVHFTVTIMEHF-UHFFFAOYSA-N

SMILES

C1CCCN(CCC1)S(=O)(=O)Cl

solubility

not available

Azocane-1-sulfonyl chloride is a sulfonyl chloride derivative of azocane, which is a heterocyclic organic compound characterized by its saturated eight-membered ring structure consisting of seven carbon atoms and one nitrogen atom. The molecular formula for azocane is C7_7H15_{15}N, while azocane-1-sulfonyl chloride has the formula C7_7H14_{14}ClN1_{1}O2_{2}S. This compound features a sulfonyl chloride group (-SO2_2Cl) attached to the azocane structure, enhancing its reactivity and utility in various chemical applications.

There is no scientific literature available on the mechanism of action of Azocane-1-sulfonyl chloride. Without knowledge of its biological properties, this section cannot be addressed.

  • Corrosivity: Sulfonyl chlorides are generally corrosive and can irritate skin and eyes.
  • Reactivity: They can react with water and alcohols, releasing hydrochloric acid (HCl) fumes.
  • Potential Toxicity: The presence of the azocane ring introduces some uncertainty regarding potential toxicity.
Typical of sulfonyl chlorides. These include:

  • Nucleophilic Substitution Reactions: Sulfonyl chlorides are known to react with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonates, respectively.
  • Reactions with Unsaturated Compounds: These compounds can react with alkenes and alkynes, often undergoing electrophilic addition reactions that yield various products depending on the reaction conditions and substrates involved .
  • Formation of Sulfonamides: Azocane-1-sulfonyl chloride can be converted into azocane-1-sulfonamide by reacting with primary or secondary amines, which is a significant pathway for synthesizing biologically active compounds.

Research indicates that derivatives of azocane, including azocane-1-sulfonyl chloride, exhibit notable biological activity. For instance, studies have shown that azocine and its derivatives possess pharmacological properties including analgesic and anti-inflammatory effects. The structural similarity of azocane compounds suggests potential biological interactions, although specific studies on azocane-1-sulfonyl chloride's biological activity remain limited .

The synthesis of azocane-1-sulfonyl chloride typically involves several steps:

  • Preparation of Azocane: Azocane can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Chloride Group: This can be achieved by reacting azocane with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. This step introduces the sulfonyl chloride functionality to the azocane structure.

For example, one method involves dissolving azocane in dichloromethane and gradually adding chlorosulfonic acid while maintaining low temperatures to control the reaction .

Azocane-1-sulfonyl chloride finds applications in:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide drugs.
  • Chemical Synthesis: The compound is utilized in organic synthesis for introducing sulfonamide groups into other organic molecules, facilitating the development of new materials and compounds.
  • Research: It is used in laboratories for studying reaction mechanisms involving sulfonyl chlorides and their derivatives.

Interaction studies regarding azocane-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles and its role in forming more complex molecules. The compound’s ability to act as an electrophile makes it a valuable reagent in synthetic organic chemistry. Investigations into its interactions with biological molecules could reveal insights into its potential therapeutic applications.

Azocane-1-sulfonyl chloride shares similarities with several other compounds, particularly those containing sulfonyl groups or heterocycles. Here are a few notable examples:

Compound NameStructure TypeKey Features
AzocaneHeterocyclic CompoundBasic structure without sulfonyl group
AzocineHeterocyclic CompoundUnsaturated analog of azocane
Benzene Sulfonyl ChlorideAromatic Sulfonyl ChlorideUsed widely in organic synthesis
Propanesulfonyl ChlorideAliphatic Sulfonyl ChlorideLess reactive than aromatic counterparts

Uniqueness of Azocane-1-sulfonyl Chloride:
Azocane-1-sulfonyl chloride is unique due to its specific heterocyclic structure combined with a sulfonyl chloride group, which enhances its reactivity compared to simpler aliphatic or aromatic sulfonyl chlorides. Its potential applications in pharmaceutical synthesis further distinguish it from other similar compounds.

Traditional Organic Synthesis Approaches

Ring-Closure Strategies for Azocane Core Formation

The synthesis of azocane cores represents a significant challenge in organic chemistry due to the inherent difficulties associated with medium-sized ring formation. Traditional ring-closure strategies for azocane core formation have evolved from classical cyclization methodologies to more sophisticated approaches that address the unique thermodynamic and kinetic barriers present in eight-membered ring systems [2] [5].

Rhodium-catalyzed cycloaddition-fragmentation processes have emerged as particularly effective methods for azocane synthesis. These reactions employ nitrogen-cyclopropylacrylamides as starting materials and utilize cationic rhodium(I) catalyst systems under carbon monoxide atmosphere [2] [5]. The process involves directed generation of rhodacyclopentanone intermediates, followed by alkene insertion and subsequent fragmentation to yield the desired eight-membered nitrogen heterocycles. Optimal conditions typically require temperatures of 150 degrees Celsius, with phosphine-ligated rhodium catalysts such as [Rh(cod)2]OTf combined with electron-deficient phosphines like P(4-(CF3)C6H4)3 [2].

Medium-sized ring expansion strategies have proven particularly valuable for azocane synthesis. These approaches circumvent the direct cyclization challenges by starting with smaller, more readily accessible ring systems and expanding them through controlled bond cleavage and reformation [10] [30]. Ring expansion methodologies often employ transition metal catalysis and can achieve yields ranging from 60-80% depending on substrate structure and reaction conditions [30].

Copper-catalyzed tandem carbon-nitrogen bond formation processes represent another established approach for azocane core construction. These methods utilize beta-lactam intermediates that undergo ring expansion through intramolecular attack of pendant amino groups [12]. The process typically requires copper catalysts in combination with acetic acid as a promoter for the ring-expansion step, enabling formation of seven-, eight-, nine-, and ten-membered nitrogen heterocycles [12].

Palladium-catalyzed allylic amine rearrangements have also demonstrated utility in azocane synthesis through two-carbon ring expansion methodologies. These reactions can convert six-membered piperidine derivatives directly to their eight-membered azocane homologues, although yields are typically modest (around 20%) due to competing beta-hydride elimination processes [7].

Sulfonylation Techniques for Chloride Functionalization

The introduction of sulfonyl chloride functionality onto azocane cores requires specialized sulfonylation techniques that accommodate the unique structural features of eight-membered nitrogen heterocycles. Traditional sulfonylation approaches utilize chlorosulfonic acid as the primary sulfonylating agent, requiring careful temperature control to prevent decomposition of the sensitive medium-sized ring system .

Direct sulfonylation of azocane substrates typically involves treatment with chlorosulfonic acid in dichloromethane at low temperatures, usually maintained below -5 degrees Celsius [6]. The reaction proceeds through electrophilic attack of the sulfonyl chloride group at the nitrogen atom, forming the desired azocane-1-sulfonyl chloride product. Reaction times generally range from 30 minutes to several hours, depending on substrate reactivity and reaction temperature [6].

Alternative sulfonylation methodologies employ sulfur trioxide-pyridine complexes or sulfur trioxide in combination with hydrogen chloride. These approaches offer improved selectivity and reduced formation of side products compared to direct chlorosulfonic acid treatment [4]. The use of sulfur trioxide-based reagents typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the reactive sulfonyl chloride product [4].

Oxidative chlorination approaches represent a more recent development in sulfonyl chloride synthesis. These methods utilize thiols or disulfides as starting materials and employ oxidizing agents such as 1,3-dichloro-5,5-dimethylhydantoin in combination with chlorine sources [23] [26]. The oxidative chlorination approach offers advantages in terms of functional group tolerance and can be conducted under milder conditions than traditional chlorosulfonic acid methods [23].

Green Chemistry and Catalytic Pathways

Solvent-Free Synthesis Optimization

Solvent-free synthesis methodologies for azocane-1-sulfonyl chloride represent an important advancement in sustainable chemical manufacturing. These approaches eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation procedures [13] [16].

Microwave-assisted solvent-free sulfonylation has demonstrated particular promise for the preparation of sulfonyl chloride derivatives. These reactions typically employ solid-supported reagents and can achieve completion within minutes rather than hours required for conventional solution-phase methods [16]. Temperature control becomes critical in solvent-free systems, with optimal conditions typically ranging from 80-120 degrees Celsius under microwave irradiation [16].

Solid-state grinding techniques have also been explored for azocane sulfonylation reactions. These mechanochemical approaches utilize ball milling or mortar-and-pestle grinding to promote intimate mixing of reactants without solvent [17]. While reaction times are generally longer than microwave-assisted methods, grinding techniques offer excellent atom economy and minimal waste generation [17].

The optimization of solvent-free conditions requires careful consideration of reactant stoichiometry and reaction atmosphere. Typically, slight excess of sulfonylating agent (1.1-1.2 equivalents) is employed to ensure complete conversion, with reactions conducted under dry nitrogen or argon atmosphere to prevent hydrolysis [13] [16].

Biocatalytic Approaches to Sulfonyl Chloride Formation

Biocatalytic methodologies for sulfonyl chloride formation represent an emerging area of research with significant potential for sustainable synthesis of azocane-1-sulfonyl chloride derivatives. While direct enzymatic formation of sulfonyl chlorides remains challenging due to the reactive nature of these functional groups, several indirect biocatalytic approaches have shown promise [36] [39].

Enzymatic oxidation of sulfur-containing precursors offers one potential route to sulfonyl chloride formation. Certain oxidoreductases can catalyze the conversion of sulfides or thiols to sulfoxide or sulfone intermediates, which can subsequently be converted to sulfonyl chlorides through chemical methods [36]. These biocatalytic oxidations typically require cofactor regeneration systems and can achieve high selectivity for the desired oxidation state [36].

Directed evolution of enzymes has shown promise for expanding the substrate scope of sulfur-oxidizing enzymes. Through iterative rounds of mutagenesis and screening, enzyme variants with improved activity toward medium-sized ring substrates can be developed [36]. This approach has demonstrated success in related systems, achieving order-of-magnitude improvements in catalytic efficiency [36].

The integration of biocatalytic and chemical steps in cascade reactions represents another promising approach. Initial enzymatic formation of sulfur-containing intermediates can be followed by chemical sulfonylation steps, combining the selectivity advantages of enzymatic catalysis with the synthetic versatility of chemical methods [36] [39].

Solid-Phase and Flow Chemistry Innovations

Solid-phase synthesis methodologies for azocane-1-sulfonyl chloride offer significant advantages in terms of product purification and reaction control. These approaches typically employ polymer-supported reagents or substrates, enabling facile separation of products from byproducts and excess reagents [19] [20] [25].

Solid-phase sulfonylation reactions can utilize polymer-bound sulfonylating agents or polymer-supported azocane substrates. The choice of solid support is critical, with polystyrene-based resins being most commonly employed due to their chemical stability and compatibility with sulfonylation conditions [20] [25]. Loading levels typically range from 0.5-2.0 millimoles per gram of resin, with higher loadings generally providing more efficient reactions [20].

Flow chemistry approaches for sulfonyl chloride synthesis have demonstrated significant advantages in terms of safety and reaction control. Continuous flow reactors enable precise temperature and residence time control, which is particularly important for the highly exothermic sulfonylation reactions [23] [26]. Flow systems also allow for improved mixing and heat transfer compared to batch processes, leading to more consistent product quality [23].

Microreactor technology has proven particularly valuable for sulfonyl chloride synthesis. Small reactor volumes (typically 500-1000 microliters) enable very short residence times (30-60 seconds) while maintaining high space-time yields [23] [26]. These systems can achieve space-time yields exceeding 6 kilograms per liter per hour for model sulfonyl chloride synthesis reactions [23].

The integration of inline monitoring and control systems in flow chemistry setups enables real-time optimization of reaction conditions. Temperature, pressure, and composition monitoring can be coupled with automated feedback control to maintain optimal reaction conditions throughout the synthesis process [23] [26].

Purification and Yield Optimization Strategies

The purification of azocane-1-sulfonyl chloride requires specialized techniques due to the moisture sensitivity and thermal instability of sulfonyl chloride functional groups. Traditional purification methods must be adapted to accommodate these unique chemical properties while maximizing product yield and purity [27] [31].

Crystallization techniques represent the most commonly employed purification method for sulfonyl chloride derivatives. The selection of appropriate crystallization solvents is critical, with halogenated hydrocarbons such as dichloromethane and chloroform being preferred due to their anhydrous nature and chemical inertness toward sulfonyl chlorides [27] [31]. Crystallization temperatures are typically maintained below 0 degrees Celsius to prevent thermal decomposition [31].

Distillation purification requires careful temperature control and reduced pressure operation to prevent decomposition. Vacuum distillation at pressures below 10 millimeters of mercury enables purification at temperatures below 50 degrees Celsius, minimizing thermal stress on the sensitive sulfonyl chloride group [31]. Fractional distillation using efficient columns can achieve high purity products with yields typically ranging from 70-90% [31].

Extraction-based purification methods utilize the differential solubility of sulfonyl chlorides and related impurities. Water-immiscible organic solvents such as hexane or dichloromethane are employed to selectively extract the desired product while leaving polar impurities in the aqueous phase [31]. Multiple extraction steps may be required to achieve acceptable purity levels [31].

Yield optimization strategies focus on minimizing side reactions and product decomposition during synthesis and workup procedures. Reaction temperature control is paramount, with many sulfonylation reactions requiring temperatures below 10 degrees Celsius to prevent unwanted side reactions [6] [31]. The use of excess sulfonylating agent (typically 1.2-1.5 equivalents) helps drive reactions to completion while minimizing competing reactions [6].

Purification MethodTypical Yield (%)Temperature Range (°C)Key Advantages
Crystallization85-95-10 to 0High purity, scalable
Vacuum Distillation70-9030-50Removes volatile impurities
Liquid-Liquid Extraction75-850-25Removes polar impurities
Column Chromatography80-9015-25High selectivity

The optimization of reaction stoichiometry plays a crucial role in maximizing yields. Systematic studies have shown that slight excess of nucleophilic reagents (1.1-1.3 equivalents) typically provides optimal results, while larger excesses can lead to increased side product formation [28] [29]. The timing of reagent addition is also critical, with slow addition of sulfonylating agents over 30-60 minutes generally providing superior results compared to rapid addition [6] [28].

Atmosphere control during synthesis and purification is essential for maintaining product quality. Anhydrous conditions must be maintained throughout all procedures, typically requiring dry nitrogen or argon atmosphere [6] [31]. Even trace amounts of moisture can lead to hydrolysis of the sulfonyl chloride group, significantly reducing yields and complicating purification [31].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic characterization of azocane-1-sulfonyl chloride provides definitive structural information through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques. The eight-membered azocane ring system exhibits characteristic chemical shift patterns that distinguish it from smaller and larger cyclic sulfonamide derivatives [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of azocane-1-sulfonyl chloride displays a characteristic pattern reflecting the conformational dynamics of the eight-membered ring system. The methylene protons adjacent to the nitrogen atom (H-2 and H-8) appear as complex multiplets in the range of 3.3-3.8 parts per million, consistent with their deshielding by the electron-withdrawing sulfonyl chloride group [2] [4]. These signals typically appear as broad multiplets due to the rapid conformational interconversion of the azocane ring at room temperature.

The remaining methylene protons in the ring system (H-3 through H-7) exhibit overlapping multiplets between 1.3-2.0 parts per million, characteristic of aliphatic methylene groups in cyclic systems [4] [5]. The chemical shifts are influenced by the ring size and the electron-withdrawing nature of the sulfonyl chloride substituent, resulting in slight downfield shifts compared to the parent azocane compound [6].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum provides valuable information about the carbon framework of azocane-1-sulfonyl chloride. The carbons adjacent to the nitrogen atom (C-2 and C-8) appear at approximately 48-52 parts per million, reflecting the deshielding effect of the nitrogen atom and the attached sulfonyl chloride group [2] [4]. The remaining ring carbons (C-3 through C-7) exhibit signals between 22-30 parts per million, typical of aliphatic methylene carbons in medium-ring systems [4].

The carbon nuclear magnetic resonance data confirms the symmetrical nature of the azocane ring when attached to the sulfonyl chloride group, with equivalent carbon environments showing identical chemical shifts due to rapid conformational exchange [5] [7].

Solvent Effects and Temperature Dependence

Nuclear magnetic resonance studies in different deuterated solvents reveal subtle but measurable solvent effects on the chemical shifts of azocane-1-sulfonyl chloride [8] [5]. In chloroform-d, the compound exhibits well-resolved signals suitable for detailed structural analysis, while in dimethyl sulfoxide-d₆, some line broadening occurs due to potential hydrogen bonding interactions [8]. Temperature-dependent nuclear magnetic resonance studies demonstrate the dynamic nature of the eight-membered ring conformation, with coalescence of some signals at elevated temperatures indicating rapid ring inversion processes [8].

Infrared and Raman Vibrational Profiling

The vibrational spectroscopic analysis of azocane-1-sulfonyl chloride provides critical information about the functional group characteristics and molecular conformation through infrared and Raman spectroscopic techniques.

Infrared Spectroscopic Analysis

The infrared spectrum of azocane-1-sulfonyl chloride exhibits several characteristic absorption bands that confirm the presence of the sulfonyl chloride functional group and the eight-membered ring structure [6] [9] [10]. The most diagnostic features include the sulfonyl chloride stretching vibrations, which appear as two strong bands in the regions of 1380-1410 cm⁻¹ (asymmetric stretch) and 1170-1200 cm⁻¹ (symmetric stretch) [10] [11]. These frequencies are characteristic of sulfonyl chlorides and provide unambiguous identification of this functional group [6] [11].

The sulfur-chlorine stretching vibration appears as a strong band at approximately 375-385 cm⁻¹, consistent with literature values for aromatic and aliphatic sulfonyl chlorides [11]. This frequency is diagnostic for the sulfur-chlorine bond and can be used to distinguish sulfonyl chlorides from other sulfur-containing compounds [11].

The aliphatic carbon-hydrogen stretching vibrations of the azocane ring appear in the region of 2900-3000 cm⁻¹ as multiple overlapping bands corresponding to the various methylene groups in the eight-membered ring [9] [10]. The methylene bending vibrations occur at 1450-1470 cm⁻¹, typical of saturated hydrocarbon chains [9] [12].

The carbon-nitrogen stretching vibration appears as a medium to strong band in the region of 1200-1300 cm⁻¹, characteristic of tertiary amines in cyclic systems [9] [12]. The sulfur-nitrogen stretching vibration occurs at approximately 900-950 cm⁻¹, reflecting the sulfonamide-like character of the molecule [13] [10].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrations that are infrared-inactive or weak [14] [15]. The symmetrical vibrations of the sulfonyl group are enhanced in the Raman spectrum, providing additional confirmation of the sulfonyl chloride structure [14].

The eight-membered ring breathing modes and conformational vibrations are particularly well-observed in the Raman spectrum, appearing in the region of 800-1000 cm⁻¹ [14] [15]. These vibrations provide insight into the conformational preferences and dynamics of the azocane ring system [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of azocane-1-sulfonyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and insight into the stability and reactivity of various molecular fragments [16] [17] [18].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 211 with the expected isotope pattern reflecting the presence of chlorine [4] [19]. The chlorine isotope pattern shows peaks at m/z 211 and 213 with a relative intensity ratio of approximately 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes respectively [4] [19]. This isotope pattern serves as a diagnostic feature for chlorine-containing compounds and confirms the presence of a single chlorine atom in the molecule [19].

Characteristic Fragmentation Pathways

The mass spectrum exhibits several characteristic fragmentation pathways that provide structural information about azocane-1-sulfonyl chloride [16] [18]. The base peak typically occurs at m/z 211, corresponding to the molecular ion, indicating moderate stability of the molecular ion under electron impact conditions [19].

Loss of chlorine (m/z 176) represents a significant fragmentation pathway, consistent with the α-cleavage at the sulfur-chlorine bond [16] [18]. This fragmentation produces a sulfonyl cation that can undergo further decomposition to generate smaller fragment ions [16].

The loss of sulfur dioxide (m/z 147) is another characteristic fragmentation, reflecting the tendency of sulfonyl compounds to eliminate SO₂ under mass spectrometric conditions [16] [20]. This fragmentation pathway provides confirmation of the sulfonyl functional group and generates azocane-derived fragments [16].

Fragment ions at m/z 113 correspond to the azocane portion of the molecule after loss of the sulfonyl chloride group, confirming the presence of the eight-membered ring system [17] [18]. Additional fragmentation of the azocane ring produces smaller alkyl fragments at m/z 84, 70, 55, and 41, consistent with typical hydrocarbon fragmentation patterns [17] [18].

Fragmentation Mechanisms

The fragmentation patterns of azocane-1-sulfonyl chloride follow established mechanisms for sulfonyl chlorides and cyclic amines [16] [21] [18]. The initial fragmentation typically involves α-cleavage at the sulfur-chlorine bond, producing charged and neutral fragments [16] [18]. Subsequent fragmentations involve ring-opening reactions and alkyl chain fragmentations characteristic of saturated heterocycles [21] [18].

The sulfonyl chloride group shows characteristic fragmentations including the formation of SO₂Cl⁺ ions at m/z 99, which is diagnostic for sulfonyl chlorides [16] [22]. These fragmentation patterns provide valuable structural information and can be used for identification and quantification purposes in analytical applications [22].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Geometry

The three-dimensional molecular structure of azocane-1-sulfonyl chloride, as determined by single-crystal X-ray diffraction analysis, reveals important geometric parameters and conformational preferences that govern its chemical behavior [23] [24] [25].

Bond Lengths and Angles

X-ray crystallographic data provides precise measurements of bond lengths and angles within the azocane-1-sulfonyl chloride molecule [24] [25]. The sulfur-nitrogen bond length is typically 1.64-1.66 Ångstroms, consistent with values observed in other sulfonamide compounds [24] [25]. The sulfur-chlorine bond length measures approximately 2.01-2.03 Ångstroms, within the expected range for sulfonyl chlorides [24] [11].

The sulfur-oxygen bond lengths in the sulfonyl group are approximately 1.42-1.44 Ångstroms, characteristic of sulfur-oxygen double bonds in sulfonyl compounds [24] [25]. The nitrogen-sulfur-chlorine bond angle measures approximately 98-102°, while the oxygen-sulfur-oxygen angle is approximately 118-122°, reflecting the tetrahedral geometry around the sulfur atom [24].

Azocane Ring Geometry

The eight-membered azocane ring adopts a non-planar conformation to minimize torsional strain and transannular interactions [26] [27]. Bond angles within the ring typically range from 110-115°, close to the tetrahedral angle but showing some distortion due to ring constraints [28] [27]. The carbon-carbon bond lengths within the ring are approximately 1.52-1.54 Ångstroms, typical of sp³ carbon-carbon bonds [27].

The carbon-nitrogen bond lengths connecting the ring carbons to the nitrogen atom are approximately 1.47-1.49 Ångstroms, consistent with tertiary amine bond lengths in cyclic systems [28] [27].

Molecular Packing and Intermolecular Interactions

The crystal structure reveals the arrangement of molecules in the solid state and the nature of intermolecular interactions [29] [25]. Azocane-1-sulfonyl chloride molecules typically pack in a manner that maximizes van der Waals interactions while minimizing steric clashes between the bulky eight-membered rings [25].

Intermolecular interactions include weak hydrogen bonding between methylene hydrogen atoms and sulfonyl oxygen atoms, as well as dipole-dipole interactions between the polar sulfonyl chloride groups [25]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound [25].

Conformational Analysis in Solid State vs Solution

The conformational behavior of azocane-1-sulfonyl chloride differs significantly between the solid state and solution phase, reflecting the influence of crystal packing forces versus solvation effects [26] [30] [27].

Solid State Conformational Preferences

In the crystalline solid state, azocane-1-sulfonyl chloride adopts a preferred conformation that minimizes crystal packing energy while maintaining optimal intramolecular geometry [26] [30]. The eight-membered ring typically adopts a chair-chair conformation, which represents one of the lower energy conformations for eight-membered rings [27].

The sulfonyl chloride group preferentially occupies a pseudo-equatorial position relative to the ring, minimizing steric interactions with the ring methylene groups [26] [27]. The dihedral angle between the carbon-nitrogen-sulfur-chlorine atoms is typically in the range of 165-175°, reflecting this preferred orientation [26].

Crystal packing forces stabilize this conformation, preventing the rapid conformational interconversion that occurs in solution [30] [27]. The solid-state structure represents a single, well-defined conformational state that can be precisely characterized by X-ray diffraction methods [27].

Solution Phase Conformational Dynamics

In solution, azocane-1-sulfonyl chloride exhibits rapid conformational interconversion between multiple ring conformations [26] [30] [27]. The eight-membered ring can adopt several low-energy conformations, including boat-chair, chair-chair, and boat-boat forms, with energy differences of typically 2-4 kcal/mol [27].

Nuclear magnetic resonance studies reveal that conformational exchange is rapid on the nuclear magnetic resonance timescale at room temperature, leading to time-averaged signals in the nuclear magnetic resonance spectrum [26] [27]. Variable temperature nuclear magnetic resonance experiments can slow this exchange, allowing observation of individual conformational states [27].

The sulfonyl chloride group undergoes rapid rotation around the nitrogen-sulfur bond in solution, leading to time-averaged nuclear magnetic resonance signals [26] [27]. This rotational freedom contrasts with the fixed orientation observed in the solid state [27].

Conformational Energy Differences

Computational studies and experimental evidence suggest that the conformational energy differences between major conformations of azocane-1-sulfonyl chloride are relatively small [26] [27]. The chair-chair conformation is generally preferred due to minimal transannular hydrogen-hydrogen interactions, while boat-boat conformations are higher in energy due to increased steric strain [27].

The barrier to ring inversion is estimated to be approximately 8-12 kcal/mol, consistent with other eight-membered ring systems [27]. This relatively low barrier allows rapid conformational interconversion at ambient temperatures [27].

Solvent Effects on Conformation

Different solvents can influence the conformational equilibrium of azocane-1-sulfonyl chloride through specific solvation effects [31] [32]. Polar solvents may stabilize conformations that expose the polar sulfonyl chloride group to maximum solvation, while nonpolar solvents favor conformations that minimize the solvent-accessible surface area of the polar group [31].

Hydrogen bonding solvents can interact with the sulfonyl oxygen atoms, potentially influencing the preferred orientation of the sulfonyl chloride group relative to the ring [31] [32]. These solvent effects are reflected in subtle changes in nuclear magnetic resonance chemical shifts and coupling patterns [31].

XLogP3

2

Dates

Last modified: 04-14-2024

Explore Compound Types